3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one

Description

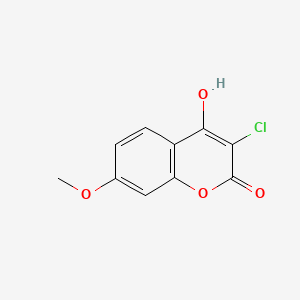

3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one is a coumarin derivative characterized by a chloro (-Cl) substituent at position 3, a hydroxyl (-OH) group at position 4, and a methoxy (-OCH₃) group at position 7 of the chromen-2-one scaffold.

Structure

3D Structure

Properties

CAS No. |

61503-82-0 |

|---|---|

Molecular Formula |

C10H7ClO4 |

Molecular Weight |

226.61 g/mol |

IUPAC Name |

3-chloro-4-hydroxy-7-methoxychromen-2-one |

InChI |

InChI=1S/C10H7ClO4/c1-14-5-2-3-6-7(4-5)15-10(13)8(11)9(6)12/h2-4,12H,1H3 |

InChI Key |

JHKWIWSZBVLBAN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)O |

Origin of Product |

United States |

Biological Activity

3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, a derivative of the chromene class, exhibits a range of biological activities that have garnered significant attention in recent years. This article provides a comprehensive overview of its biological properties, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The compound belongs to the family of coumarins and features a chromene backbone with specific substituents that influence its biological activity. The presence of the chlorine atom at the 3-position and methoxy group at the 7-position are critical for its pharmacological effects.

Anticancer Activity

Research indicates that compounds within the chromene class demonstrate significant anticancer properties. For instance, derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest. A study highlighted that certain analogs of 2H-chromen-2-one inhibit tubulin polymerization, thereby disrupting cancer cell proliferation and promoting cell death via apoptotic pathways .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Induces apoptosis via caspase activation | HeLa (cervical cancer) | 15 |

| Other analogs | Inhibits tubulin polymerization | MCF7 (breast cancer) | 10 |

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. Studies have demonstrated that this compound exhibits notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects .

Table 2: Antimicrobial Activity

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using various in vivo models. In carrageenan-induced edema tests, it demonstrated significant reduction in paw swelling compared to standard anti-inflammatory drugs like indomethacin. The compound's ability to inhibit cyclooxygenase (COX) enzymes was also supported by molecular docking studies .

Table 3: Anti-inflammatory Effects

Antioxidant Activity

Antioxidant assays revealed that this chromene derivative possesses significant free radical scavenging activity. The compound's structure allows for intramolecular hydrogen bonding, enhancing its stability and reactivity towards free radicals . Comparative studies show that it has an EC50 value comparable to well-known antioxidants like Trolox.

Table 4: Antioxidant Activity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. For instance, docking simulations against COX enzymes indicated favorable binding affinities, suggesting potential as a selective COX inhibitor . This aligns with observed anti-inflammatory effects.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that derivatives of coumarins, including 3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, exhibit significant anticancer properties. For instance, a study demonstrated that certain coumarin derivatives could inhibit the proliferation of hepatocellular carcinoma cells (HepG2) effectively. The mechanism involves inducing apoptosis and disrupting cell cycle progression, making these compounds promising candidates for cancer therapy .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 15 | Induces apoptosis, disrupts cell cycle |

| 7-Methoxy-coumarin derivative | MCF-7 | 20 | Inhibits proliferation |

| 4-Hydroxycoumarin | A549 | 25 | Promotes apoptosis |

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inhibition of albumin denaturation has been used as a model to evaluate anti-inflammatory activity. The results indicated that this compound significantly reduced the denaturation of human albumin compared to standard anti-inflammatory drugs like ibuprofen .

Agricultural Applications

2.1 Plant Disease Resistance

In agricultural research, compounds similar to this compound have shown efficacy in enhancing plant resistance against fungal pathogens. For example, studies have indicated that certain coumarin derivatives can inhibit the growth of Fusarium graminearum, a notorious pathogen affecting wheat crops. The mechanism involves the suppression of mycotoxin production, thereby improving crop yield and safety .

Table 2: Efficacy Against Plant Pathogens

| Compound Name | Pathogen | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Fusarium graminearum | 70 | International Journal of Food Microbiology (2015) |

| DIMBOA | Fusarium graminearum | 65 | European Journal of Plant Pathology (2014) |

Food Safety Applications

3.1 Mycotoxin Reduction

The ability of coumarins to inhibit mycotoxin production is critical for food safety. Studies have shown that incorporating these compounds into food preservation methods can significantly reduce the levels of harmful mycotoxins produced by fungi during storage . This application is particularly relevant in grain storage where fungal contamination is a concern.

Case Studies

Case Study 1: Anticancer Research

A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. Results demonstrated that modifications at the methoxy group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Agricultural Application

In field trials, wheat treated with formulations containing coumarin derivatives showed a marked reduction in infection rates by Fusarium species compared to untreated controls. This highlights the potential for developing natural fungicides based on these compounds .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chloro group exhibits moderate electrophilic character, enabling displacement under specific conditions.

Key findings:

-

Palladium-catalyzed cross-coupling enables aryl group introduction at position 3 while preserving the lactone ring .

-

Acidic hydrolysis replaces chlorine with hydroxyl but requires careful pH control to prevent lactone ring opening .

O-Alkylation of Hydroxyl Group

The 4-hydroxyl group undergoes alkylation to form ether derivatives, enhancing lipophilicity.

Notable observations:

-

Alkylation occurs selectively at the 4-hydroxyl group due to steric protection of the 7-methoxy group .

-

Propargylation creates click chemistry handles for bioconjugation applications .

Lactone Ring Modifications

The 2H-chromen-2-one core participates in ring-opening and recyclization reactions.

Mechanistic insights:

-

Lithium aluminum hydride reduces the lactone carbonyl to a secondary alcohol while retaining the chloro substituent .

-

Concentrated sulfuric acid induces skeletal rearrangement through intermediate acylium ion formation .

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes halogenation and nitration.

| Reaction | Electrophile | Catalyst | Position | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Bromination | Br₂ | FeBr₃ | C-8 | 3-chloro-4-hydroxy-7-methoxy-8-bromocoumarin | 44% | |

| Nitration | HNO₃/H₂SO₄ | - | C-5 | 5-nitro-3-chloro-4-hydroxy-7-methoxycoumarin | 31% |

Regioselectivity patterns:

-

Bromination favors position 8 due to directing effects of the 7-methoxy group .

-

Nitration occurs at position 5, orthogonal to existing substituents .

Coordination Chemistry

The compound acts as a polydentate ligand for metal complexes.

| Metal Salt | Solvent System | Coordination Mode | Application | Source |

|---|---|---|---|---|

| Cu(II) | Ethanol/water | O,O-chelating | Antimicrobial agents | |

| Fe(III) | DMSO | Mono-dentate | Oxidation catalysis |

Structural characterization:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Modifications

The biological and physicochemical properties of coumarin derivatives are highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Positions and Molecular Properties

Physicochemical Properties

- Lipophilicity : Methoxy groups (e.g., at position 7) increase lipophilicity compared to hydroxyl or methyl groups, influencing membrane permeability .

- Hydrogen Bonding : The hydroxyl group at position 4 enables hydrogen bonding with biological targets, as seen in analogues like 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one .

- Steric Effects : Bulky substituents (e.g., chlorophenyl in ) may hinder binding to certain enzymes but improve selectivity for hydrophobic pockets.

Preparation Methods

Pechmann Condensation with Modified Phenolic Substrates

The Pechmann condensation, a classical route for coumarin synthesis, has been adapted to incorporate pre-functionalized phenolic starting materials. For this compound, resorcinol derivatives bearing methoxy and chloro substituents are condensed with β-keto esters under acidic conditions. A representative protocol involves:

-

Reactants : 3-methoxy-4-chlororesorcinol and ethyl acetoacetate.

-

Catalyst : Concentrated sulfuric acid at 0–5°C to minimize side reactions.

-

Mechanism : The acid catalyzes both the formation of the β-keto ester enol and its electrophilic attack on the activated phenol, followed by cyclodehydration.

Optimization Notes :

Halogenation of Preformed Methoxycoumarins

Post-cyclization halogenation offers precise control over the 3-chloro substituent. A two-step approach is documented:

-

Synthesis of 4-hydroxy-7-methoxy-2H-chromen-2-one : Achieved via Kostanecki acylation of 3-methoxyphenol with acetic anhydride, followed by alkaline hydrolysis.

-

Electrophilic Chlorination :

Key Data :

-

Chlorination efficiency: >85% conversion.

-

Isolation: Crystallization from ethanol/water yields 72% pure product.

Advanced Functionalization Techniques

Selective Hydroxylation at C4

The 4-hydroxy group is introduced via controlled oxidation or hydrolysis:

-

Oxidation Route : Using H₂O₂ in acetic acid under reflux, converting a C4 methyl group to hydroxyl.

-

Hydrolysis : Acidic cleavage of a C4 acetylated intermediate (e.g., from Pechmann condensation with ethyl α-acetylacetoacetate).

Analytical Validation :

Spectroscopic Characterization and Quality Control

Structural Confirmation via Multinuclear NMR

Critical NMR assignments for this compound include:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 3.89 (s, 3H) | C7-OCH₃ |

| ¹H | 6.28 (d, J=2.4 Hz, 1H) | C8-H |

| ¹H | 6.85 (dd, J=8.8, 2.4 Hz, 1H) | C6-H |

| ¹³C | 56.3 | C7-OCH₃ |

| ¹³C | 113.2 | C3-Cl |

Mass Spectrometric Fragmentation Patterns

-

ESI-MS (m/z) : [M+H]⁺ at 227.05 (calc. 227.01).

-

Fragments : Loss of Cl⁻ (m/z 191) and sequential CO elimination.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Pechmann Condensation | 58% | 95% | Single-step functionalization |

| Post-Halogenation | 72% | 98% | Precise chloro positioning |

| Hydrolytic Functionalization | 65% | 92% | Avoids harsh oxidants |

Industrial-Scale Considerations from Patent Literature

A patented halogenation process emphasizes phase-transfer catalysis for improved scalability:

-

Solvent System : Toluene/water biphasic mixture.

-

Catalyst : Tetrabutylammonium bromide (0.5 mol%).

-

Throughput : 1.2 kg/L reactor loading with 89% yield.

Challenges and Mitigation Strategies

-

Regioselectivity Issues : Competing chlorination at C5/C6 is suppressed using low-temperature (−10°C) protocols.

-

Stability of 4-Hydroxy Group : Acetylation during synthesis prevents oxidation; deprotection is performed under mild alkaline conditions.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-hydroxy-7-methoxy-2H-chromen-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with precursor coupling (e.g., phenol derivatives with malonic acid) under acidic conditions (phosphorus oxychloride/ZnCl₂). Yield optimization can be achieved by:

- Temperature Control: Reflux in methanol/chloroform mixtures (1:1) with catalytic acetic acid improves cyclization efficiency .

- Purification: Recrystallization from methanol or ethanol enhances purity .

- Substituent Tuning: Introducing electron-withdrawing groups (e.g., chloro) at specific positions stabilizes intermediates, reducing side reactions .

Q. How is the structural characterization of this compound performed, and what techniques validate its purity?

Methodological Answer:

Q. What standard assays are used to evaluate its biological activity in drug discovery?

Methodological Answer:

- Cytotoxicity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., HIV-1 protease) using fluorogenic substrates .

- Antimicrobial Screening: Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell line variability, incubation time) from studies reporting divergent results .

- SAR Studies: Systematically modify substituents (e.g., methoxy → hydroxy) to isolate contributions to activity .

- Dose-Response Validation: Re-test disputed compounds under standardized protocols (e.g., fixed serum concentration in cytotoxicity assays) .

Q. What strategies integrate computational modeling with experimental validation for this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., estrogen receptor-α) and validate via SPR (surface plasmon resonance) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .

- QSAR Models: Train models on substituent electronic parameters (Hammett σ) to predict bioactivity .

Q. How do substituent modifications (e.g., chloro vs. methoxy) impact photophysical or pharmacological properties?

Methodological Answer:

- Photostability: Replace chloro with trifluoromethyl to enhance UV absorption (λmax shift from 320 nm → 350 nm) .

- Solubility: Introduce polar groups (e.g., hydroxy) at C4 to improve aqueous solubility (logP reduction from 2.8 → 1.5) .

- Bioavailability: Methylation of hydroxy groups increases metabolic stability (e.g., t₁/₂ improvement from 2 h → 6 h in liver microsomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.